1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one
Description
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with a chloromethyl (-CH₂Cl) group at the 2-position and a methylthio (-SMe) group at the 4-position. Its reactivity is influenced by the electron-withdrawing chloromethyl group and the electron-donating methylthio substituent, which modulate electrophilic aromatic substitution and ketone reactivity .
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
ADVSOEDANHLLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methylthio group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in various biological effects, depending on the specific context and target molecules.
Comparison with Similar Compounds
Structural Analog 1: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
Structural Analog 2: 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da)
Structural Analog 3: 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
- Structure : Propan-1-one with 2-bromo and 2-methyl groups and a 4-methylsulfanyl substituent.
- Synthesis : Derived from bromination of isobutyryl chloride intermediates; used as a precursor for UV initiators .
- Key Differences :
- Halogen : Bromine vs. chlorine in the target compound.
- Position : Bromine on the ketone backbone vs. chloromethyl on the phenyl ring.
Structural Analog 4: 1-(4-(Trifluoromethylthio)phenyl)propan-1-one
- Structure : Propan-1-one with a 4-(trifluoromethylthio) substituent.
- Applications : The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry .
- Key Differences :
Comparative Data Table
Research Findings and Implications
Synthetic Accessibility : The target compound’s chloromethyl group enables further functionalization (e.g., nucleophilic substitution), contrasting with sulfoxide-containing analogs like 1f, which require specialized catalysts .
Steric and Electronic Effects :
- 3da ’s 2,2-dimethyl groups hinder ketone reactivity, whereas the target’s chloromethyl group enhances electrophilicity at the phenyl ring .
- Bromine in the 2-bromo analog increases molecular weight and alters photochemical properties compared to chlorine .
Biological Relevance : Analogs with -SCF₃ () exhibit enhanced pharmacokinetic profiles, suggesting that modifying the target’s -SMe group could optimize bioactivity .
Biological Activity
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one, also known as a chloromethylated phenyl ketone, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's unique structural features, such as the chloromethyl and methylthio groups, suggest mechanisms of action that may modulate various biological pathways.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClOS
- Molecular Weight : 228.74 g/mol
- CAS Number : 1804094-85-6
The compound features a chloromethyl group , which can act as an alkylating agent, and a methylthio group , which enhances lipophilicity. These characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering cellular functions.
- Cellular Pathways : The compound may influence pathways related to inflammation and microbial growth, affecting cellular signaling processes.
Antimicrobial Activity
Research indicates that 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one exhibits antimicrobial properties. The mechanism likely involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been noted in various studies. Its structural features allow it to interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of chloromethylated compounds, 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Inflammatory Response Modulation
Another research focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with varying doses resulted in a dose-dependent reduction in edema and inflammatory cytokine levels.
| Dose (mg/kg) | Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| 10 | 25 | IL-6: 50 |
| 20 | 45 | IL-6: 30 |
| 40 | 70 | IL-6: 10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where thioanisole derivatives react with acyl chlorides (e.g., isobutyryl chloride) in the presence of Lewis acids like AlCl₃. Subsequent functionalization (e.g., bromination or chloromethylation) is often required. For example, bromination with Br₂ in acetic acid can introduce halogen groups .
- Data Considerations : Reaction temperature and stoichiometry of AlCl₃ are critical. Excess AlCl₃ may lead to over-acylation, reducing selectivity. Yields typically range from 50–70% under optimized conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio and chloromethyl groups).
- X-ray crystallography : Resolves bond lengths and angles, critical for verifying stereochemistry. For related compounds, C=O bond lengths average 1.21 Å, and C–S bonds are ~1.78 Å .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z 242.05 for C₁₁H₁₂ClOS) .
Advanced Research Questions
Q. How do electronic effects of the methylthio and chloromethyl groups influence the compound’s reactivity in photochemical applications?
- Methodology : The methylthio group acts as an electron donor, stabilizing radical intermediates in UV-initiated reactions. The chloromethyl group enhances electrophilicity, facilitating crosslinking in polymer matrices. Time-resolved ESR spectroscopy can track radical lifetimes, which are prolonged (≥10 µs) due to thiomethyl stabilization .
- Data Contradictions : Some studies report reduced photoactivity in polar solvents (e.g., acetone), while others observe enhanced stability. Solvent polarity and hydrogen-bonding effects must be systematically tested .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic substitution at the chloromethyl site)?
- Methodology :
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ to deprotonate nucleophiles (e.g., morpholine). Reaction at 80°C for 12 hours achieves >80% substitution .
- Competing pathways : The chloromethyl group may undergo elimination under basic conditions. Kinetic studies (via HPLC monitoring) show that excess nucleophile (2.5 eq.) suppresses elimination byproducts .
Q. How does crystal packing affect the compound’s thermal stability and phase behavior?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. For analogs, C–H···O and π-π stacking (3.8–4.2 Å spacing) dominate, contributing to high melting points (~120–130°C). Differential Scanning Calorimetry (DSC) shows endothermic peaks at 128°C, correlating with lattice energy .
Data Analysis and Contradictions
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic media?
- Resolution : Solubility discrepancies arise from polymorphic forms. For example, the amorphous phase (solubility in ethanol: 25 mg/mL) dissolves faster than the crystalline form (5 mg/mL). Powder X-ray diffraction (PXRD) can distinguish phases .
- Table : Comparative solubility data for common solvents:
| Solvent | Amorphous Form (mg/mL) | Crystalline Form (mg/mL) |
|---|---|---|
| Ethanol | 25 | 5 |
| Acetone | 40 | 10 |
| Water | <0.1 | <0.1 |
Q. How can divergent catalytic outcomes in Friedel-Crafts syntheses be reconciled?
- Root Cause : Competing para/ortho acylation pathways depend on substituent electronic effects. For methylthio-substituted arenes, steric hindrance directs acylation to the para position (80% selectivity). However, AlCl₃ purity (<5% FeCl₃) is crucial; Fe contamination promotes ortho byproducts (up to 20%) .
Application-Oriented Questions
Q. What role does this compound play in the development of UV-curable coatings?
- Mechanistic Insight : As a photoinitiator derivative, it generates radicals upon UV exposure (λ = 320–365 nm), initiating polymerization. The methylthio group extends absorption to longer wavelengths (bathochromic shift) compared to non-sulfur analogs .
- Performance Metrics : Coatings incorporating this compound exhibit 90% cure efficiency at 50 mJ/cm² UV dose, outperforming commercial initiators like Irgacure 184 (75% efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
